The Discovery and Elucidation of Peptide YY (3-36): A Technical Guide
The Discovery and Elucidation of Peptide YY (3-36): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to Peptide YY (3-36) [PYY (3-36)], a key gut hormone involved in the regulation of appetite and energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the foundational studies that have shaped our understanding of this important peptide. We present detailed experimental protocols, summarize key quantitative data in structured tables, and provide visual representations of signaling pathways and experimental workflows using Graphviz diagrams. Our aim is to furnish a practical and detailed resource for investigators in the fields of metabolism, endocrinology, and therapeutic peptide development.
Introduction: The Emergence of a Satiety Signal
The story of Peptide YY (PYY) begins in the early 1980s with the isolation of a new 36-amino acid peptide from porcine intestine.[1] This peptide was named for its N- and C-terminal tyrosine (Y) residues. PYY belongs to the pancreatic polypeptide (PP) fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide, sharing significant structural homology.[2][3] Initially, PYY was characterized as a hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding.[2]
Subsequent research revealed the existence of two main circulating forms of PYY: PYY (1-36) and the N-terminally truncated form, PYY (3-36).[2][4] The conversion of PYY (1-36) to PYY (3-36) is catalyzed by the ubiquitous enzyme dipeptidyl peptidase-IV (DPP-IV).[2][5] This enzymatic cleavage is a critical step in the biological activation of PYY's anorectic function. While PYY (1-36) has affinity for multiple Y receptors, PYY (3-36) is a specific agonist for the Neuropeptide Y receptor subtype 2 (Y2R).[2][3]
A pivotal moment in PYY research came in 2002 with the publication by Batterham and colleagues, which demonstrated that peripheral administration of PYY (3-36) at physiological postprandial concentrations significantly reduced appetite and food intake in both rodents and humans.[6] This seminal work established PYY (3-36) as a key satiety signal in the gut-brain axis and ignited intense interest in its potential as a therapeutic target for obesity.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on PYY (3-36), providing a comparative overview of its biological activity and effects.
Table 1: Receptor Binding Affinity and Potency of PYY Peptides
| Peptide | Receptor Subtype | Binding Assay Method | Species | IC50 / Ki (nM) | Reference |
| PYY (3-36) | Y2 Receptor | Radioligand displacement | Human | 0.11 | [7] |
| PYY (3-36) | Y1 Receptor | Radioligand displacement | Human | 1050 | [7] |
| PYY (1-36) | Y1, Y2, Y5 Receptors | Not specified | Human | High affinity for all | [2] |
Table 2: In Vivo Effects of PYY (3-36) Administration on Food Intake and Body Weight
| Species | Route of Administration | Dose | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Rat | Intraperitoneal (i.p.) | Various | Acute | Dose-dependent reduction | Not applicable | [6] |
| Human | Intravenous (i.v.) infusion | 0.8 pmol/kg/min | 90 minutes | 33% reduction over 24h | Not applicable | [6] |
| Obese Human | Intravenous (i.v.) infusion | Not specified | 90 minutes | ~30% reduction | Not applicable | [8] |
| Diet-Induced Obese Mice | Subcutaneous (s.c.) minipumps | 1000 µg/kg/day | 28 days | Significant reduction (initial 3 days) | ~10% reduction | [9] |
| Diet-Induced Obese Rats | Subcutaneous (s.c.) minipumps | 250 & 1000 µg/kg/day | 28 days | Not sustained | Reduced | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that have been instrumental in the discovery and characterization of PYY (3-36).
Isolation and Purification of Human PYY (3-36)
This protocol is based on the methods described in the initial characterization of human PYY.[4]
-
Tissue Extraction:
-
Human colonic mucosa is homogenized in an acidic extraction solution (e.g., 1 M acetic acid).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the peptide extract is collected.
-
-
Initial Concentration:
-
The supernatant is concentrated using low-pressure preparative reverse-phase chromatography on a C18 column.
-
Peptides are eluted with an acetonitrile (B52724) gradient in the presence of a counter-ion like trifluoroacetic acid (TFA).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
The concentrated extract is subjected to C18 reverse-phase HPLC.
-
A linear gradient of acetonitrile in 0.1% TFA is used to separate PYY immunoreactive peaks.
-
Fractions are collected and assayed for PYY immunoreactivity using a specific radioimmunoassay.
-
-
Further Purification:
-
PYY-positive fractions are further purified by sequential steps of ion-exchange fast protein liquid chromatography (FPLC) and additional rounds of reverse-phase HPLC until a single absorbance peak is associated with PYY immunoreactivity.
-
-
Structural Analysis:
-
The purity and identity of the isolated peptides (PYY (1-36) and PYY (3-36)) are confirmed by:
-
Microsequence analysis: Edman degradation to determine the amino acid sequence.
-
Amino acid analysis: To confirm the amino acid composition.
-
Mass spectrometry: To determine the precise molecular weight of the intact peptides and their tryptic fragments.
-
-
Radioimmunoassay (RIA) for PYY (3-36)
This protocol is a generalized procedure based on descriptions in various publications.[4]
-
Reagents and Materials:
-
PYY (3-36) specific antibody (typically raised in rabbits against synthetic PYY).
-
¹²⁵I-labeled PYY (3-36) (tracer).
-
Synthetic PYY (3-36) standards of known concentrations.
-
Assay buffer (e.g., phosphate (B84403) buffer containing a protein carrier like bovine serum albumin).
-
Separating agent (e.g., charcoal, second antibody).
-
Unknown samples (e.g., plasma, tissue extracts).
-
-
Assay Procedure:
-
A standard curve is prepared by serially diluting the PYY (3-36) standard.
-
A fixed amount of PYY (3-36) antibody and ¹²⁵I-PYY (3-36) tracer is added to tubes containing either the standard dilutions or the unknown samples.
-
The mixture is incubated for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the labeled and unlabeled PYY (3-36) for the antibody.
-
After incubation, the antibody-bound PYY is separated from the free PYY using a separating agent.
-
The radioactivity in the bound fraction is measured using a gamma counter.
-
The concentration of PYY (3-36) in the unknown samples is determined by comparing the results to the standard curve.
-
In Vivo Rodent Studies of Appetite Regulation
This protocol outlines a typical experimental design to assess the anorectic effects of PYY (3-36) in rodents.[6]
-
Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Animals are individually housed in metabolic cages that allow for precise measurement of food and water intake.
-
Animals are maintained on a standard chow diet and a 12:12 hour light-dark cycle.
-
-
Acclimatization:
-
Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
To minimize stress-induced effects on feeding, animals may be habituated to injection procedures with saline injections for several days.
-
-
PYY (3-36) Administration:
-
PYY (3-36) is dissolved in a sterile vehicle (e.g., saline).
-
For acute studies, PYY (3-36) or vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of the dark (feeding) cycle.
-
For chronic studies, PYY (3-36) can be administered via subcutaneous osmotic minipumps for continuous infusion.
-
-
Measurement of Food Intake and Body Weight:
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, 12, and 24 hours) post-injection.
-
Cumulative food intake over the 24-hour period is calculated.
-
Body weight is recorded daily.
-
-
Data Analysis:
-
Food intake and body weight changes in the PYY (3-36)-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PYY (3-36) and a typical experimental workflow for its study.
PYY (3-36) Signaling Pathway in the Arcuate Nucleus
Experimental Workflow for Investigating PYY (3-36) Anorectic Effects
Conclusion
The discovery and characterization of Peptide YY (3-36) represent a significant advancement in our understanding of the intricate mechanisms governing appetite and energy balance. From its initial isolation to the elucidation of its specific signaling pathway through the Y2 receptor in the hypothalamus, research on PYY (3-36) has paved the way for novel therapeutic strategies in the management of obesity. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to build upon this rich history of scientific inquiry. The continued investigation of PYY (3-3-36) and its analogues holds considerable promise for the development of next-generation treatments for metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mesoscale.com [mesoscale.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. The Y2 receptor agonist PYY(3-36) increases the behavioural response to novelty and acute dopaminergic drug challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
